Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)

5-bromo-4-fluoro-pyridin-2-amine structure
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
CAS No:944401-69-8
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25

5-bromo-4-fluoro-pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-fluoropyridin-2-amine
    • 5-Bromo-4-fluoro-2-pyridinamine
    • C5H4BrFN2
    • 5-Bromo-4-fluoro-2-pyridinamine (ACI)
    • 2-Amino-4-fluoro-5-bromopyridine
    • 2-Amino-5-bromo-4-fluoropyridine
    • 5-bromo-4-fluoro-pyridin-2-amine
    • MDL: MFCD16658678
    • Inchi: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
    • InChI Key: GGHBRLQYBZMEPV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1F)N

Computed Properties

  • Exact Mass: 189.95400
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0

Experimental Properties

  • Density: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 233.6±35.0 ºC (760 Torr),
  • Flash Point: 95.1±25.9 ºC,
  • Solubility: Slightly soluble (3.1 g/l) (25 º C),
  • PSA: 39.64000
  • LogP: 1.49550

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5-bromo-4-fluoro-pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  cooled; 1 h, rt
Reference
Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 10 °C; 3 h, rt
Reference
Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines
Shen, Sida ; He, Xiangyu; Yang, Zheng; Zhang, Liang; Liu, Yingtao; et al, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
Reference
High selectivity substituted pyrimidine PI3K inhibitor
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 25 °C
Reference
Preparation of heteroaryl compounds and uses in Tau imaging
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 °C; 1 h, 5 °C → rt
Reference
Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  8 h, 25 °C
Reference
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions
Wu, Yanwei; Xu, Shanghui; Wang, Hong; Shao, Dongxu; Qi, Qiqi; et al, Journal of Organic Chemistry, 2021, 86(22), 16144-16150

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  4 h, rt
Reference
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
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Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, 25 °C; overnight, 25 °C
Reference
Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors
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Production Method 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, rt
Reference
Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation
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Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Reference
Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  16 h, 25 °C
Reference
Electrochemical synthesis method of bromopyridine derivatives
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 °C; 1 h, 5 °C → rt
Reference
Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  4 h, rt
Reference
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, rt
Reference
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
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Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Ammonia Solvents: Dimethyl sulfoxide ;  2 h, 180 °C
Reference
Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors
Liu, Gang; Abraham, Sunny; Liu, Xing; Xu, Shimin; Rooks, Allison M.; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  4 h, 25 °C
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  60 min, rt
Reference
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, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  30 min
Reference
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5-bromo-4-fluoro-pyridin-2-amine Raw materials

5-bromo-4-fluoro-pyridin-2-amine Preparation Products

5-bromo-4-fluoro-pyridin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Order Number:A859422
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):355.0/1171.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
A859422
Purity:99%/99%
Quantity:25g/100g
Price ($):355.0/1171.0
Email